molecular formula C11H23ClN2O2 B566705 (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1217446-30-4

(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Cat. No. B566705
M. Wt: 250.767
InChI Key: NEAANDQXILMETG-FVGYRXGTSA-N
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Description

“(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as "Benzyl ®-3-ethylpiperazine-1-carboxylate hydrochloride"1 and "(S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride"2, which are used in chemical research.



Synthesis Analysis

The synthesis of “(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” is not explicitly mentioned in the available literature. However, related compounds such as triazoles are synthesized through various methods including the Vilsmeier-Haack reaction of hydrazones34.



Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” is not directly available. However, it is likely to contain a piperazine ring, similar to related compounds5.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” are not detailed in the available literature. However, related compounds such as triazoles are known to participate in a variety of chemical reactions3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” are not detailed in the available literature. However, a related compound, “Benzyl ®-3-ethylpiperazine-1-carboxylate hydrochloride”, has a molecular weight of 284.7816.


Safety And Hazards

The safety and hazards associated with “(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” are not specified in the available literature. However, related compounds such as triazoles are being studied for their antimicrobial, antioxidant, and antiviral potential3.


properties

IUPAC Name

tert-butyl (3S)-3-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAANDQXILMETG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662482
Record name tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

CAS RN

1217446-30-4
Record name tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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